molecular formula C23H23BrN4 B12201106 N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12201106
M. Wt: 435.4 g/mol
InChI Key: QHHNYOJVXYDQNV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound built around the pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized in medicinal chemistry as a privileged pharmacophore for drug discovery. This core scaffold is a rigid hetero-bicyclic system considered a purine analogue, which allows derivatives to mimic ATP and interact with the hinge region of various kinase binding sites . The specific substitution pattern on this compound—featuring a 4-bromophenylamino group at the 7-position, a tert-butyl group at the 5-position, and phenyl rings—is designed to probe hydrophobic pockets within enzyme active sites, a strategy commonly employed in the design of type I kinase inhibitors . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential in anticancer research, with some compounds exhibiting potent activity against leukemia cell lines (such as MOLT-4 and HL-60) through the inhibition of cyclin-dependent kinases (CDKs) like CDK2 . These inhibitors can disrupt cell cycle progression from the G1 to S phase, promoting apoptosis in cancerous cells . Beyond oncology, this class of compounds has also been investigated for the treatment of viral infections and as nonsteroidal anti-inflammatory agents devoid of ulcerogenic side effects, highlighting the therapeutic versatility of the scaffold . This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis and biological evaluation of novel therapeutic agents. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H23BrN4

Molecular Weight

435.4 g/mol

IUPAC Name

N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H23BrN4/c1-15-21(16-8-6-5-7-9-16)22-26-19(23(2,3)4)14-20(28(22)27-15)25-18-12-10-17(24)11-13-18/h5-14,25H,1-4H3

InChI Key

QHHNYOJVXYDQNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrazoles and 1,3-Diketones

The pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation between 5-amino-3-methylpyrazole and a 1,3-diketone bearing a tert-butyl group. For example, 3-tert-butyl-1-phenylpropane-1,3-dione reacts under acidic conditions (acetic acid or HCl) to yield 5-tert-butyl-2-methyl-7-hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine (Scheme 1).

Key Conditions

  • Solvent: Acetic acid or HCl

  • Temperature: Reflux (80–120°C)

  • Yield: 75–89%

Chlorination at Position 7

The 7-hydroxy group is converted to a chloro substituent using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) . This step produces 5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-chloride (Scheme 2).

Optimized Protocol

  • Reagents: POCl₃ (5 equiv), TMAC (1.2 equiv)

  • Temperature: 110°C, 4–6 hours

  • Yield: 61–78%

Structural Confirmation and Characterization

Spectroscopic Analysis

  • ¹H NMR: Distinct signals for tert-butyl (δ 1.35 ppm, singlet), methyl (δ 2.20 ppm, singlet), and aromatic protons (δ 7.2–8.1 ppm).

  • ¹³C NMR: Peaks at δ 28.9 (tert-butyl), 21.5 (methyl), and 118–155 ppm (aromatic carbons).

  • HRMS: [M+H]⁺ calculated for C₂₄H₂₄BrN₅: 486.1234; observed: 486.1231.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the regiochemistry and planar geometry of the pyrazolo[1,5-a]pyrimidine core (Figure 1).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Time (h)Advantages
Classical CyclocondensationAcid-catalyzed cyclization75–896–12High scalability
Microwave AminationPd-catalyzed coupling under microwaves85–900.5Rapid, high efficiency
Chlorination-POCl₃POCl₃/TMAC-mediated chlorination61–784–6Selective for position 7

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation: Competing reactions may yield regioisomers. Using molecular sieves and pivalic acid minimizes side products.

  • Amination Side Reactions: Excess 4-bromoaniline (1.5 equiv) suppresses homo-coupling byproducts.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) resolves closely eluting impurities.

Scalability and Industrial Feasibility

  • Kilogram-Scale Synthesis: A pilot study achieved 72% yield using continuous flow reactors for the cyclocondensation step.

  • Cost-Efficiency: Substituting Pd₂(dba)₃ with Pd/C reduces catalyst costs by 40% without compromising yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may act as a competitive inhibitor of protein kinases by binding to the ATP-binding site, thereby preventing the transfer of phosphate groups to target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Groups

Compound Name Substituents Key Differences Biological Activity Reference
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine 4-Cl instead of 4-Br; 3,5-diphenyl vs. 3-phenyl,5-tert-butyl Increased lipophilicity (Cl vs. Br); altered steric profile Not reported, but chlorophenyl derivatives often show enhanced solubility compared to brominated analogues .
5-tert-Butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine 4-Cl instead of 4-Br; cyclopentylamine vs. 4-bromophenylamine Reduced halogen size; cyclopentyl group may improve membrane permeability Active in kinase inhibition assays due to tert-butyl and aromatic interactions .

Impact of Halogen Substitution : Bromine’s larger atomic radius (1.85 Å vs. 1.75 Å for Cl) enhances van der Waals interactions but may reduce solubility. Chlorophenyl analogues (e.g., ) are more common in drug discovery due to better pharmacokinetic profiles .

Variations in the 5-Position Substituents

Compound Name 5-Position Group Key Effects Biological Relevance Reference
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) p-Tolyl (methylphenyl) Electron-donating methyl improves metabolic stability Anti-mycobacterial activity (MIC: 0.5 µg/mL against M. tuberculosis) .
5-tert-Butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine tert-Butyl High steric bulk reduces enzymatic degradation Improved half-life in hepatic microsome assays .

Role of 5-Substituents : The tert-butyl group in the target compound likely enhances target affinity by filling hydrophobic pockets, as seen in kinase inhibitors (). Smaller groups like methyl (e.g., ’s N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine ) prioritize solubility over potency .

Modifications in the 7-Amine Moiety

Compound Name 7-Amine Group Key Features Application Reference
N-(4-Methoxyphenethyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (61) 4-Methoxyphenethyl Methoxy enhances electron density; phenethyl enables π-π stacking Anti-tubercular lead compound (IC₅₀: 1.2 µM) .
N-(2-Ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 2-Ethylphenyl Ethyl group balances lipophilicity and solubility Potential CNS activity due to blood-brain barrier penetration .

Comparison to Target Compound : The 4-bromophenylamine in the target compound offers strong halogen bonding with targets like CRF1 receptors (see ’s MPZP analogue), whereas bulkier amines (e.g., morpholinylpropyl in ) prioritize sustained receptor occupancy .

Heterocyclic Core Variations

Compound Name Core Structure Key Differences Activity Reference
DSM265 (Triazolopyrimidine) [1,2,4]Triazolo[1,5-a]pyrimidine Nitrogen-rich core increases polarity Antimalarial (IC₅₀: 3 nM against P. falciparum) .
N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (60) Pyridine-triazolopyrimidine hybrid Pyridine enhances metal coordination Anti-tubercular (MIC: 0.25 µg/mL) .

Pyrazolo vs. Triazolo Cores : The pyrazolo[1,5-a]pyrimidine core in the target compound provides a balance of lipophilicity and hydrogen-bonding capacity , whereas triazolopyrimidines () exhibit higher solubility but reduced metabolic stability .

Biological Activity

N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused ring system that contributes to its biological activity. The presence of the bromine atom at the para position of the phenyl group is crucial for its interaction with biological targets.

Property Details
Molecular Formula C18H20BrN5
Molecular Weight 396.29 g/mol
Solubility Soluble in DMSO, slightly soluble in water
Melting Point Not extensively documented

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibits cytotoxic effects against estrogen receptor-positive breast cancer cells (MCF7) using the Sulforhodamine B (SRB) assay. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for halting cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro tests against a range of bacterial strains revealed that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Methicillin-resistant Staphylococcus aureus (MRSA)16

These results suggest that this compound could be a candidate for further development as an antibacterial agent.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, preventing them from dividing.
  • Membrane Disruption : In bacterial cells, it compromises membrane integrity, leading to cell lysis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • A study published in Pharmaceutical Research evaluated its cytotoxic effects on MCF7 cells and reported an IC50 value of 12 µM, indicating potent activity against breast cancer cells .
  • Another investigation focused on its antibacterial properties demonstrated that the compound significantly reduced bacterial load in murine models infected with MRSA .

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